An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-nitropyridazin-3-ol
An In-depth Technical Guide to the Chemical Properties of 4-Amino-5-nitropyridazin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted chemical properties, proposed synthetic pathways, and potential applications of the novel heterocyclic compound, 4-Amino-5-nitropyridazin-3-ol. As this molecule is not extensively documented in current chemical literature, this document serves as a theoretical and practical framework for researchers interested in its synthesis and exploration. The guide is structured to offer not just procedural steps but also the underlying chemical principles and rationale, empowering researchers to approach the synthesis and handling of this compound with a robust understanding. All proposed methodologies are grounded in established reactivity patterns of related pyridazinone and aminonitropyridine systems, supported by references to peer-reviewed literature.
Introduction: The Potential of the Pyridazinone Scaffold
The pyridazinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules.[1][2] Derivatives of pyridazin-3(2H)-one have demonstrated a remarkable spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.[3][4][5] The introduction of amino and nitro functionalities onto this scaffold, as in the case of 4-Amino-5-nitropyridazin-3-ol, is anticipated to modulate its electronic and steric properties significantly, potentially leading to novel biological activities and applications in drug discovery and materials science.
This guide will first explore the structural and physicochemical properties of the target molecule, followed by a detailed exposition of two plausible synthetic routes. Each proposed synthetic step is accompanied by a discussion of the reaction mechanism and supporting literature precedents. Finally, a comprehensive section on safe handling and disposal is provided, based on the known hazards of related chemical entities.
Molecular Structure and Predicted Physicochemical Properties
4-Amino-5-nitropyridazin-3-ol is a multifaceted molecule featuring a pyridazinone core substituted with an electron-donating amino group and a strongly electron-withdrawing nitro group. This substitution pattern is expected to create a highly polarized aromatic system with distinct reactive sites.
Tautomerism
The compound is expected to exist in tautomeric equilibrium between the pyridazin-3-ol and the pyridazin-3(2H)-one forms. Given the stability of the amide-like functionality within the pyridazinone ring, the equilibrium is predicted to heavily favor the pyridazin-3(2H)-one tautomer.
Caption: Tautomeric equilibrium of 4-Amino-5-nitropyridazin-3-ol.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties of 4-Amino-5-nitropyridazin-3(2H)-one. These predictions are based on computational models and comparison with structurally similar compounds.
| Property | Predicted Value |
| Molecular Formula | C₄H₄N₄O₃ |
| Molecular Weight | 156.10 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Melting Point | >200 °C (with decomposition) |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF) |
| pKa (acidic) | ~7-8 (N-H proton) |
| pKa (basic) | ~1-2 (amino group) |
Proposed Synthetic Pathways
The synthesis of 4-Amino-5-nitropyridazin-3-ol is not yet described in the literature. Based on established synthetic methodologies for pyridazinones and related heterocycles, two primary synthetic strategies are proposed.
Pathway A: Nitration of a 4-Aminopyridazin-3-one Precursor
This pathway commences with the synthesis of a 4-aminopyridazin-3-one, followed by regioselective nitration at the C5 position.
Caption: Proposed Synthetic Pathway A for 4-Amino-5-nitropyridazin-3(2H)-one.
Experimental Protocol - Pathway A:
Step A1: Synthesis of 4,5-Dichloropyridazin-3(2H)-one
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Rationale: This initial step constructs the pyridazinone core from a commercially available starting material.
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Procedure: To a solution of mucochloric acid in water, add hydrazine hydrate dropwise at room temperature. The reaction mixture is then heated to reflux for 2-3 hours. Upon cooling, the product precipitates and can be collected by filtration.
Step A2: Synthesis of 4-Amino-5-chloropyridazin-3(2H)-one
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Rationale: This step involves a nucleophilic aromatic substitution (SNAr) where the more reactive chlorine at the C4 position is displaced by an amino group.
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Procedure: 4,5-Dichloropyridazin-3(2H)-one is dissolved in a suitable solvent such as ethanol, and aqueous ammonia is added. The mixture is heated in a sealed vessel to promote the substitution reaction. The product can be isolated by cooling and filtration.
Step A3: Synthesis of 4-Aminopyridazin-3(2H)-one
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Rationale: The remaining chlorine atom is removed via catalytic hydrogenation.
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Procedure: 4-Amino-5-chloropyridazin-3(2H)-one is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield the product.
Step A4: Nitration of 4-Aminopyridazin-3(2H)-one
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Rationale: The final step is the regioselective nitration at the C5 position. The amino group is a strong ortho-, para-director, and the lactam carbonyl is a meta-director. In this system, the C5 position is para to the amino group, making it the most likely site for electrophilic substitution.
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Procedure: 4-Aminopyridazin-3(2H)-one is carefully added to a cold (0 °C) mixture of concentrated sulfuric acid and nitric acid. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction mixture is then poured onto ice, and the pH is carefully adjusted to precipitate the product.[6]
Pathway B: Ring Construction with a Pre-functionalized Precursor
This alternative pathway involves the construction of the pyridazinone ring from a precursor that already contains a group at the C5 position that can be converted to a nitro group.
Caption: Proposed Synthetic Pathway B for 4-Amino-5-nitropyridazin-3(2H)-one.
Experimental Protocol - Pathway B:
Step B1: Synthesis of 4-Amino-5-bromopyridazin-3(2H)-one
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Rationale: This one-pot reaction constructs the pyridazinone ring with the desired amino and bromo substituents in place.
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Procedure: 5-Bromo-3,4-difurandione is reacted with hydrazine hydrate in a suitable solvent like ethanol. The reaction proceeds via condensation and subsequent ring closure to form the 4-amino-5-bromopyridazin-3(2H)-one.
Step B2: Conversion of the Bromo to a Nitro Group
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Rationale: This step involves a nucleophilic aromatic substitution where the bromide is displaced by a nitrite ion, which is then oxidized in situ to a nitro group.
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Procedure: 4-Amino-5-bromopyridazin-3(2H)-one is treated with sodium nitrite in the presence of a strong acid like sulfuric acid. The reaction may require heating to proceed to completion. The product is isolated by neutralization and filtration.
Predicted Spectroscopic Properties
The following spectroscopic data are predicted for 4-Amino-5-nitropyridazin-3(2H)-one based on known values for similar structures.
| Spectroscopy | Predicted Chemical Shifts / Frequencies | Rationale |
| ¹H NMR (in DMSO-d₆) | δ 11.0-12.0 (br s, 1H, N-H), 7.5-8.5 (br s, 2H, NH₂), 8.0-8.5 (s, 1H, C6-H) | The N-H proton of the pyridazinone ring is expected to be downfield due to the electron-withdrawing nature of the ring and the nitro group. The amino protons will be broad and downfield. The C6 proton will be a singlet and significantly downfield due to the adjacent electron-withdrawing nitro group. |
| ¹³C NMR (in DMSO-d₆) | δ 160-165 (C=O), 145-155 (C-NO₂), 135-145 (C-NH₂), 120-130 (C-H) | The carbonyl carbon will be the most downfield signal. The carbons attached to the nitro and amino groups will also be significantly downfield. |
| IR (KBr) | 3400-3200 cm⁻¹ (N-H stretching), 1680-1650 cm⁻¹ (C=O stretching), 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹ (NO₂ asymmetric and symmetric stretching) | The N-H stretches from the amino and amide groups will appear as broad bands. The carbonyl stretch will be a strong, sharp peak. The two nitro group stretches will also be prominent. |
Reactivity Profile
The presence of multiple functional groups dictates a complex reactivity profile for 4-Amino-5-nitropyridazin-3-ol.
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Amino Group: The amino group is expected to undergo typical reactions such as acylation, alkylation, and diazotization. It also acts as an activating group for electrophilic substitution on the ring, although the strong deactivating effect of the nitro group and the pyridazinone core will temper this reactivity.
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Nitro Group: The nitro group is a strong deactivating group and can be reduced to an amino group using standard reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This would provide a route to 4,5-diaminopyridazin-3-ol, a potentially useful synthetic intermediate.
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Pyridazinone Ring: The ring itself is electron-deficient and may be susceptible to nucleophilic attack, particularly at the C6 position. The N-H proton is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation.
Safety and Handling
As 4-Amino-5-nitropyridazin-3-ol is a novel compound, a comprehensive safety profile is not available. However, based on the functionalities present and the nature of related compounds, the following precautions are strongly recommended:
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General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors. Nitroaromatic compounds can be toxic upon inhalation.
-
Skin and Eye Contact: Avoid contact with skin and eyes. Many amino and nitro-substituted aromatic compounds can be irritants or sensitizers. In case of contact, flush immediately with copious amounts of water.
-
Ingestion: Do not ingest.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from oxidizing agents and strong acids.
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Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
It is imperative to consult the Safety Data Sheets (SDS) for all reagents used in the proposed syntheses.
Conclusion and Future Outlook
This technical guide provides a foundational understanding of the predicted chemical properties and plausible synthetic routes for the novel compound 4-Amino-5-nitropyridazin-3-ol. The proposed pathways, grounded in established chemical principles, offer a starting point for researchers to synthesize and investigate this promising molecule. The unique combination of an electron-donating amino group and an electron-withdrawing nitro group on the biologically relevant pyridazinone scaffold suggests that this compound could be a valuable building block for the development of new pharmaceuticals and functional materials. Further experimental work is required to validate the proposed syntheses and to fully characterize the physicochemical and biological properties of this intriguing new chemical entity.
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